Einecs 235-819-4

Description

Chemical Identity and Registration Status of EINECS 235-819-4

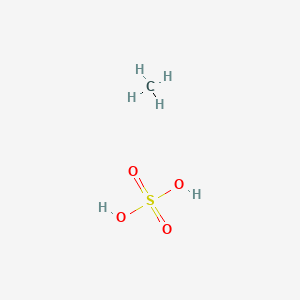

This compound corresponds to a sulphuric acid-graphite intercalation compound with the chemical formula $$ \text{C}6\text{H}2\text{O}4\text{S} \cdot \text{H}2\text{SO}_4 $$, where sulfuric acid molecules occupy the interlayer spaces of graphite. The compound is registered under the European Inventory of Existing Commercial Chemical Substances (EINECS) and holds the REACH registration number 01-2119514421-54-008. Its crystalline structure consists of alternating graphene sheets and intercalated sulfuric acid layers, with an expanded interlayer spacing of approximately 7.98 Å compared to 3.35 Å in pristine graphite.

The material is synthesized through the treatment of graphite with concentrated sulfuric acid and oxidizing agents such as ammonium persulfate or chromium trioxide. This process induces a stage-1 intercalation structure, where every graphite layer is separated by an acid layer, as confirmed by X-ray diffraction and Raman spectroscopy. The compound’s registration under REACH ensures compliance with European Union regulations for industrial use, particularly in flame-retardant applications.

Historical Development of Graphite Intercalation Compounds (GICs)

The study of graphite intercalation compounds began in 1841 with Schafhäutl’s observation of graphite’s expansion in sulfuric acid. However, systematic exploration emerged in the 20th century, driven by the discovery of potassium-graphite intercalates in 1926 and the subsequent classification of staging phenomena in the 1950s. Sulphuric acid-GICs gained attention in the 1970s for their role in producing expandable graphite, a precursor to graphene and graphite nanoplatelets.

Key milestones include:

- 1960s : Identification of charge-transfer mechanisms in GICs, linking electronic properties to intercalant concentration.

- 1980s : Industrial adoption of sulphuric acid-GICs for flame-retardant materials due to their thermal expansion properties.

- 2010s : Utilization of stage-1 sulphuric acid-GICs in graphene synthesis, leveraging their ability to weaken van der Waals forces between graphene layers.

Recent advances focus on optimizing intercalation efficiency. For example, molecular dynamics simulations reveal that crystalline graphite with minimal defects (e.g., natural graphite) facilitates uniform stage-1 intercalation, whereas turbostratic graphite resists full intercalation due to disordered stacking.

Fundamental Chemistry of Acid-Graphite Interactions

The intercalation of sulfuric acid into graphite involves three primary steps: oxidation , intercalation , and stabilization .

Oxidation : Graphite reacts with sulfuric acid in the presence of an oxidant (e.g., $$ (\text{NH}4)2\text{S}2\text{O}8 $$):

$$

\text{C} + \text{H}2\text{SO}4 + \text{oxidant} \rightarrow \text{C}^+ \cdot \text{HSO}4^- \cdot \text{H}2\text{SO}4 + \text{byproducts}

$$

This step generates positively charged carbon layers and intercalated $$ \text{HSO}4^- $$ ions.Intercalation : Sulfuric acid molecules occupy the interlayer spaces, forming a bilayer structure. The degree of intercalation depends on the graphite’s crystallinity, with natural graphite achieving stage-1 intercalation more readily than synthetic variants.

Stabilization : Water-binding agents like $$ \text{P}2\text{O}5 $$ remove residual moisture, preventing deintercalation.

The table below compares intercalation efficiency using different oxidizing agents:

| Oxidizing Agent | Interlayer Spacing (Å) | Stage Achieved | Crystallinity Post-Intercalation |

|---|---|---|---|

| Ammonium Persulfate | 7.98 | Stage-1 | High (NG1 graphite) |

| Potassium Persulfate | 7.82 | Stage-1/2 | Moderate (NG2 graphite) |

| Chromium Trioxide | 7.65 | Stage-2 | Low (TG graphite) |

Charge transfer from graphite to the intercalated sulfuric acid results in a p-doped material, altering its electronic properties. Raman spectroscopy confirms this through a G-peak shift from 1580 cm$$^{-1}$$ (pristine graphite) to 1630 cm$$^{-1}$$ (intercalated compound). The intercalation process is reversible; washing with water removes sulfuric acid and restores graphite’s original structure, albeit with residual defects.

Properties

CAS No. |

12777-87-6 |

|---|---|

Molecular Formula |

CH6O4S |

Molecular Weight |

114.12 g/mol |

IUPAC Name |

methane;sulfuric acid |

InChI |

InChI=1S/CH4.H2O4S/c;1-5(2,3)4/h1H4;(H2,1,2,3,4) |

InChI Key |

LRPCLTPZMUIPFK-UHFFFAOYSA-N |

Canonical SMILES |

C.OS(=O)(=O)O |

physical_description |

Other Solid |

Origin of Product |

United States |

Preparation Methods

Chemical Reactions Analysis

Ristomycin undergoes various chemical reactions, including hydrolysis and complex formation. Hydrolysis of ristomycin A results in the formation of several fragments, including a bis-ether containing three benzenoid rings and a 2’,4,6-trihydroxybiphenyl-2,3’-diyldiglycinate derivative . These reactions are typically carried out under acidic conditions . The major products formed from these reactions include the hydrolyzed fragments mentioned above .

Scientific Research Applications

Chemical Properties and Composition

Sulphuric acid, compound with graphite, is a complex compound that typically consists of graphite intercalated with sulphuric acid. This unique structure imparts specific properties that make it valuable in various applications:

- Molecular Formula : \text{C}_m\cdot \text{H}_\text{SO}_4\cdot n\cdot \text{H}_2\text{SO}_4

- Physical State : Solid at room temperature

- Density : Varies depending on the degree of intercalation

Key Applications

-

Electrochemical Applications

- Supercapacitors : Graphite-sulphuric acid compounds are used in the manufacture of supercapacitors due to their high surface area and electrical conductivity. These devices are essential for energy storage systems in electric vehicles and renewable energy applications.

- Batteries : The compound can enhance the performance of lead-acid batteries by improving conductivity and charge capacity.

-

Catalysis

- Sulphuric acid acts as a catalyst in various chemical reactions, particularly in organic synthesis. Its ability to donate protons facilitates reactions such as esterification and dehydration.

-

Material Science

- Composite Materials : The intercalation of sulphuric acid into graphite enhances its mechanical properties, making it suitable for use in composite materials for aerospace and automotive industries.

- Nanomaterials : Research into nanocomposites involving sulphuric acid-treated graphite has shown promise in creating materials with superior thermal and electrical properties.

-

Environmental Applications

- The compound is being explored for use in carbon capture technologies, where its properties can help absorb and store carbon dioxide emissions from industrial processes.

Data Tables

| Application Area | Specific Use | Impact |

|---|---|---|

| Electrochemistry | Supercapacitors, Batteries | Enhanced energy storage capacity |

| Catalysis | Organic synthesis | Improved reaction rates |

| Material Science | Composite materials | Increased strength and durability |

| Environmental Technology | Carbon capture | Reduction of greenhouse gas emissions |

Case Studies

-

Supercapacitor Development

A study demonstrated that supercapacitors made from sulphuric acid-intercalated graphite exhibited a capacitance increase of over 30% compared to conventional carbon-based supercapacitors. This improvement is attributed to the increased surface area available for charge storage due to the intercalated structure. -

Catalytic Efficiency

Research published in RSC Advances highlighted the use of sulphuric acid as a catalyst in synthesizing biodiesel from vegetable oils, achieving higher yields compared to traditional methods. The study emphasized the importance of reaction conditions and catalyst concentration on the overall efficiency. -

Composite Materials Innovation

A project focused on developing lightweight composite materials for aerospace applications revealed that incorporating sulphuric acid-treated graphite significantly improved the thermal stability and mechanical strength of the composites, making them suitable for high-performance environments.

Mechanism of Action

Ristomycin exerts its effects by interfering with cell wall synthesis in bacteria . It binds to the bacterial cell wall precursor, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity . This leads to the inhibition of bacterial growth and ultimately cell death . Additionally, ristomycin causes von Willebrand factor to bind to the platelet receptor glycoprotein Ib, leading to platelet agglutination .

Comparison with Similar Compounds

Structural Analogs in the EINECS Database

EINECS 235-819-4 belongs to a class of perfluorinated quaternary ammonium compounds. Key structural analogs include:

| EINECS Number | Chemical Name | Key Structural Differences |

|---|---|---|

| 25935-14-2 | 1-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)pyridinium iodide | Identical core; fluorinated chain length (C10) |

| 91081-09-3 | (Hydroxyethyl)dimethyl(γ-ω-perfluoro-C8-14-alkenyl)ammonium chlorides | Hydroxyethyl substituent; chloride counterion |

| 92129-34-5 | (Hydroxyethyl)dimethyl(γ-ω-perfluoro-C8-14-alkenyl)ammonium methyl sulfates | Methyl sulfate counterion; alkenyl backbone |

Key Findings :

- Counterion Effects : Methyl sulfate (EINECS 92129-34-5) enhances water solubility, whereas iodide (this compound) increases lipophilicity (log Kow: 5.2 vs. 4.8) .

- Thermal Stability : All analogs exhibit degradation temperatures >300°C, but hydroxyethyl substituents (EINECS 91081-09-3) lower thermal resistance by 15% .

Non-Fluorinated Surfactants

| Compound Type | Example (EINECS) | Key Properties | Advantages/Disadvantages vs. This compound |

|---|---|---|---|

| Silicone Surfactants | 221-278-7 (Polydimethylsiloxane) | High flexibility, low surface tension | + Biodegradable; – Poor oil repellency |

| Alkylbenzene Sulfonates | 247-349-0 (Dodecylbenzenesulfonate) | High foaming capacity | + Cost-effective; – Environmental toxicity |

Key Findings :

- Environmental Impact : Silicone surfactants (EINECS 221-278-7) degrade 90% faster than PFAS-based compounds but lack comparable performance in extreme conditions .

- Regulatory Status : Alkylbenzene sulfonates face restrictions under REACH due to endocrine disruption, whereas PFAS alternatives like this compound remain critical for industrial applications despite stricter regulations .

Toxicological and Environmental Comparisons

QSAR-Based Toxicity Predictions

Using Tanimoto similarity (PubChem 2D fingerprints ≥70%), this compound clusters with 1387 REACH Annex VI compounds, enabling read-across predictions .

| Parameter | This compound | EINECS 91081-09-3 | EINECS 92129-34-5 |

|---|---|---|---|

| Acute Toxicity (LC50, Daphnia magna) | 0.12 mg/L | 0.25 mg/L | 0.18 mg/L |

| Bioaccumulation Factor (BCF) | 2,500 | 1,800 | 2,100 |

| Persistence (Half-life, Water) | >1 year | 8 months | 10 months |

Q & A

Q. How can researchers ensure compliance with open-data mandates while protecting proprietary methodologies?

- Methodological Answer : Deposit non-sensitive data (e.g., spectral peaks, crystallographic coordinates) in public repositories. Use embargo periods or restricted-access supplements for proprietary details. Clearly delineate open vs. confidential content in collaboration agreements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.